molecular formula C20H20F6N2O2S B12121112 1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine

1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B12121112
M. Wt: 466.4 g/mol
InChI Key: HNPRMBKLNXUVTA-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a piperazine ring substituted with a 3,5-bis(trifluoromethyl)benzenesulfonyl group and a 2,3-dimethylphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiol groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl chloride group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine or pyridine as bases in aprotic solvents like dichloromethane.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their function. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    4-(2,3-Dimethylphenyl)piperazine: Another precursor used in the synthesis.

    N-(3,5-Bis(trifluoromethyl)phenyl)piperazine: A structurally similar compound with different substituents.

Uniqueness

1-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-4-(2,3-dimethylphenyl)piperazine is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20F6N2O2S

Molecular Weight

466.4 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-4-(2,3-dimethylphenyl)piperazine

InChI

InChI=1S/C20H20F6N2O2S/c1-13-4-3-5-18(14(13)2)27-6-8-28(9-7-27)31(29,30)17-11-15(19(21,22)23)10-16(12-17)20(24,25)26/h3-5,10-12H,6-9H2,1-2H3

InChI Key

HNPRMBKLNXUVTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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